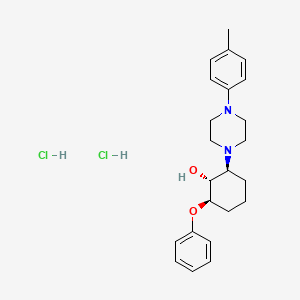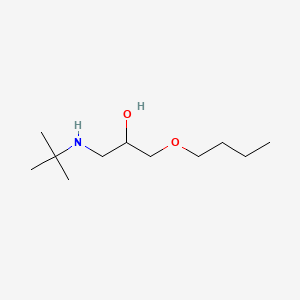
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol is an organic compound with a complex structure that includes a butoxy group, a tert-butylamino group, and a propanol backbone
Preparation Methods
The synthesis of 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-butoxy-2-propanol with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form alcohols or amines, again depending on the specific reagents and conditions.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reaction pathway and conditions.
Scientific Research Applications
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism by which 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can be compared with similar compounds such as:
1-Butoxy-2-propanol: Lacks the tert-butylamino group, leading to different chemical properties and reactivity.
3-((1,1-Dimethylethyl)amino)-2-propanol: Lacks the butoxy group, which affects its solubility and reactivity.
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-butanol: Has a longer carbon chain, which can influence its physical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
80762-79-4 |
|---|---|
Molecular Formula |
C11H25NO2 |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-butoxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-5-6-7-14-9-10(13)8-12-11(2,3)4/h10,12-13H,5-9H2,1-4H3 |
InChI Key |
YOFMNFBHISSYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


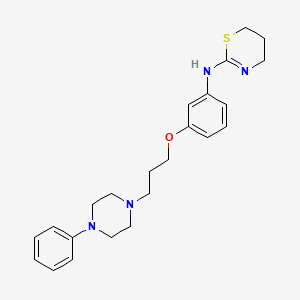

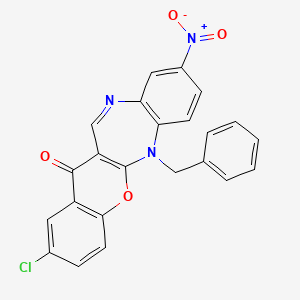
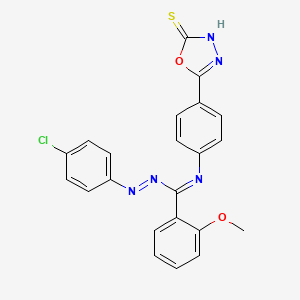
![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
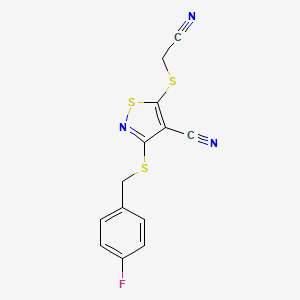
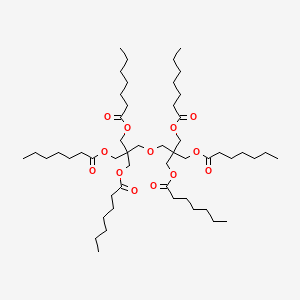
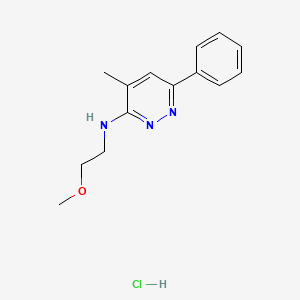

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
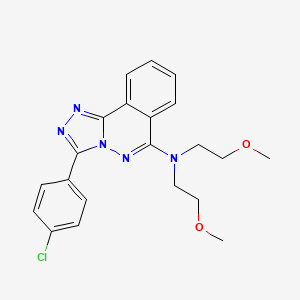
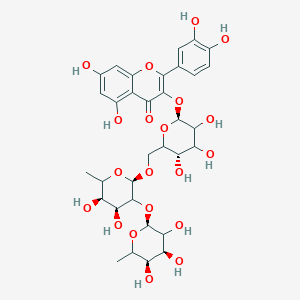
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
